molecular formula C11H13N3O4S2 B11653195 N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)norvaline

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)norvaline

Katalognummer: B11653195
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: OZMXKPWCQWVTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamido group is then introduced via sulfonation reactions, followed by the attachment of the pentanoic acid moiety through amidation or esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiadiazole core .

Wissenschaftliche Forschungsanwendungen

2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid involves its interaction with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This allows it to interact with various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid
  • 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid
  • 2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid stands out due to its specific structural features, such as the pentanoic acid moiety.

Eigenschaften

Molekularformel

C11H13N3O4S2

Molekulargewicht

315.4 g/mol

IUPAC-Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)pentanoic acid

InChI

InChI=1S/C11H13N3O4S2/c1-2-4-8(11(15)16)14-20(17,18)9-6-3-5-7-10(9)13-19-12-7/h3,5-6,8,14H,2,4H2,1H3,(H,15,16)

InChI-Schlüssel

OZMXKPWCQWVTMR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.